5-Chloro-3-(3,4-difluorophenyl)benzoic acid
Description
5-Chloro-3-(3,4-difluorophenyl)benzoic acid is an aromatic carboxylic acid derivative. This compound is characterized by the presence of a chloro group at the 5th position and difluorophenyl groups at the 3rd and 4th positions on the benzoic acid ring. It is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
3-chloro-5-(3,4-difluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-10-4-8(3-9(5-10)13(17)18)7-1-2-11(15)12(16)6-7/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYRTOOPBBZMIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)C(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689619 | |
| Record name | 5-Chloro-3',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-22-4 | |
| Record name | 5-Chloro-3',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3,4-difluorophenyl)benzoic acid can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of 5-chlorobenzoic acid with 3,4-difluorophenylboronic acid in the presence of a palladium catalyst and a base.
Sandmeyer Reaction: This involves the diazotization of 3,4-difluoroaniline followed by a reaction with copper(I) chloride to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(3,4-difluorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper(I) Chloride: Used in Sandmeyer reactions.
Bases: Such as potassium carbonate, used in substitution reactions.
Major Products
Substituted Benzoic Acids: Formed through substitution reactions.
Alcohols and Aldehydes: Formed through reduction reactions.
Scientific Research Applications
5-Chloro-3-(3,4-difluorophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3,4-difluorophenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and difluoro groups enhance its reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzoic Acid: Similar in structure but with two chloro groups instead of difluoro groups.
4-Chloro-3,5-difluorophenylboronic Acid: Similar in structure but with a boronic acid group instead of a carboxylic acid group.
Uniqueness
5-Chloro-3-(3,4-difluorophenyl)benzoic acid is unique due to the specific positioning of the chloro and difluoro groups, which confer distinct chemical properties and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
